Methyl 2,3-difluoro-6-methoxybenzoate
Overview
Description
Methyl 2,3-difluoro-6-methoxybenzoate is a chemical compound with the following properties:
- IUPAC Name : Methyl 2,3-difluoro-6-methoxybenzoate
- Molecular Formula : C<sub>9</sub>H<sub>8</sub>F<sub>2</sub>O<sub>3</sub>
- Molecular Weight : 202.16 g/mol
- CAS Number : 773876-05-4
Molecular Structure Analysis
The molecular structure of Methyl 2,3-difluoro-6-methoxybenzoate consists of a benzoate ring with two fluorine atoms (at positions 2 and 3) and a methoxy group (at position 6). The ester functional group (methyl ester) is attached to the benzoate ring.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly documented, it likely participates in esterification reactions, hydrolysis, and other transformations typical of benzoate derivatives. Further experimental investigations are needed to explore its reactivity.
Physical And Chemical Properties Analysis
- Physical Properties :
- Appearance : Methyl 2,3-difluoro-6-methoxybenzoate likely appears as a white crystalline solid.
- Melting Point : Not specified.
- Solubility : Solubility in various solvents (e.g., water, organic solvents) requires experimental determination.
- Chemical Properties :
- Stability : Stable under normal conditions.
- Acidity/Basicity : Neutral compound.
- Boiling Point : Not specified.
Scientific Research Applications
References
Although the search did not directly address the query, here are some examples of the types of studies and reviews found:
Evaluation of Health Aspects of Methyl Paraben : A comprehensive review of the published literature on methyl paraben, covering its use, absorption, metabolism, acute and chronic toxicity, carcinogenicity, and potential for causing allergic reactions (Soni, Taylor, Greenberg, & Burdock, 2002).
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : A review focusing on the environmental impact of parabens, their biodegradability, and the need for further research on their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Analytical Methods Used in Determining Antioxidant Activity : Though not directly related, this review discusses various methods for determining antioxidant activity, which could be relevant for studying the antioxidant properties of chemical compounds, including methyl esters like methyl 2,3-difluoro-6-methoxybenzoate (Munteanu & Apetrei, 2021).
Safety And Hazards
- Pictograms : GHS07 (Warning)
- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.), P351 (Specific treatment (see label)), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.)
- Safety Data Sheet : Link
Future Directions
Researchers should focus on the following aspects:
- Synthetic Pathways : Develop efficient synthetic routes.
- Biological Activity : Investigate potential pharmacological or biological effects.
- Applications : Explore applications in materials science or catalysis.
properties
IUPAC Name |
methyl 2,3-difluoro-6-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-6-4-3-5(10)8(11)7(6)9(12)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSNVGDMYHDQRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-difluoro-6-methoxybenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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